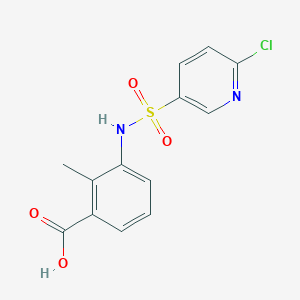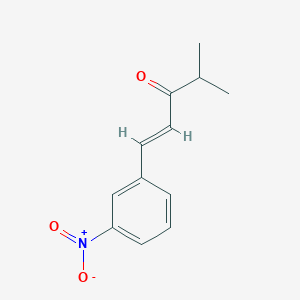![molecular formula C12H12F3N B2830705 [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287282-85-1](/img/structure/B2830705.png)
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "TFBPA" and is a bicyclic amine that contains a trifluorophenyl group. TFBPA has been synthesized using various methods, and its unique structure has led to its investigation in several scientific fields.
作用机制
The mechanism of action of TFBPA is not fully understood, but it is believed to interact with specific targets in the body, leading to its biological effects. TFBPA has been shown to bind to the sigma-1 receptor, a protein that plays a role in various physiological processes, including pain perception, memory, and mood regulation. TFBPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
TFBPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that TFBPA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. TFBPA has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, TFBPA has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of TFBPA is its unique structure, which makes it a valuable building block for the synthesis of novel materials and catalysts. Additionally, TFBPA has been shown to have potential therapeutic applications, making it a promising drug candidate. However, one limitation of TFBPA is its limited availability, as it is a relatively new compound that has not yet been extensively studied.
未来方向
There are several future directions for the study of TFBPA. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, TFBPA can be further studied as a building block for the synthesis of novel materials, such as polymers and dendrimers. Furthermore, the mechanism of action of TFBPA can be further elucidated to better understand its biological effects.
合成方法
The synthesis of TFBPA can be achieved through several methods. One of the most commonly used methods involves the reaction of 1,3-cyclohexadiene with trifluoroacetaldehyde in the presence of a palladium catalyst. This reaction yields the intermediate compound, [3-(2,3,4-trifluorophenyl)-1-cyclohexen-1-yl]methanamine, which can be further reacted with bicyclo[1.1.1]pentane to produce TFBPA.
科学研究应用
TFBPA has been investigated for its potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TFBPA has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. TFBPA has also been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and dendrimers. Additionally, TFBPA has been studied as a catalyst for various chemical reactions, including the synthesis of chiral compounds.
属性
IUPAC Name |
[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-8-2-1-7(9(14)10(8)15)12-3-11(4-12,5-12)6-16/h1-2H,3-6,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTREODUKQHEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=C(C=C3)F)F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,9-Diazaspiro[3.6]decan-10-one](/img/structure/B2830623.png)
![Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride](/img/structure/B2830624.png)



![(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2830631.png)

![ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate](/img/structure/B2830637.png)
![N5-(2,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2830638.png)


![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2830644.png)
![3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2830645.png)